

4-(Chloromethyl)-N-isopropylbenzamide structure elucidation

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Compound of Interest

Compound Name: 4-(Chloromethyl)-N-isopropylbenzamide

CAS No.: 83803-82-1

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An In-depth Technical Guide for the Structure Elucidation of **4-(Chloromethyl)-N-isopropylbenzamide**

Abstract

The definitive confirmation of a molecule's structure is a cornerstone of chemical research and drug development. Small molecules, which constitute the majority of pharmaceuticals, must be unambiguously characterized to understand their function, ensure purity, and meet regulatory standards.^{[1][2]} This guide presents a comprehensive, multi-technique approach to the structure elucidation of **4-(Chloromethyl)-N-isopropylbenzamide**, a substituted benzamide of interest in synthetic chemistry. Moving beyond a simple recitation of methods, we will explore the strategic rationale behind the analytical workflow, detailing not just how each experiment is performed, but why it is chosen and how the resulting data pieces together to form an irrefutable structural conclusion. This document is intended for researchers, scientists, and drug development professionals who require a practical and scientifically rigorous framework for small molecule characterization.

Introduction: The Analytical Challenge

A novel synthetic route has yielded a crystalline white solid with the expected properties of **4-(Chloromethyl)-N-isopropylbenzamide**. While preliminary reaction data are promising, absolute confirmation of the covalent structure is required before the compound can proceed to further screening or development stages. The target molecule possesses several key structural features that must be verified: a para-substituted benzene ring, a secondary amide linkage, an isopropyl group, and a chloromethyl moiety.

Our analytical strategy will be holistic, leveraging the strengths of multiple orthogonal techniques to build a complete and self-validating structural picture.^{[3][4]} We will begin with mass spectrometry to confirm the molecular weight and elemental composition. Subsequently, infrared spectroscopy will provide rapid confirmation of key functional groups. The core of the elucidation will be performed using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy to map the precise atomic connectivity.^{[5][6]} Finally, chromatographic methods will be employed to assess the compound's purity.

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} graphdot Caption: Overall workflow for structure elucidation.

Mass Spectrometry: Confirming the Molecular Blueprint

Expertise & Experience: Mass spectrometry (MS) is the initial and most critical step. It provides the molecular weight of the compound, offering immediate validation of the synthetic outcome. For halogenated compounds like ours, MS is particularly powerful due to the characteristic isotopic patterns of elements like chlorine, which serves as a built-in validation marker.

Expected Data

The molecular formula for **4-(Chloromethyl)-N-isopropylbenzamide** is $C_{11}H_{14}ClNO$.^[7] The presence of one chlorine atom (isotopes ^{35}Cl and ^{37}Cl with natural abundances of

approximately 75.8% and 24.2%, respectively) dictates a predictable isotopic pattern for the molecular ion.

Parameter	Expected Value	Rationale
Molecular Formula	C ₁₁ H ₁₄ ClNO	Based on synthetic precursors.
Monoisotopic Mass	211.0764 g/mol	Calculated for C ₁₁ H ₁₄ ³⁵ ClNO.
Molecular Ion (M ⁺)	m/z 211.076	Corresponding to the ³⁵ Cl isotopologue.
Isotopic Peak (M+2) ⁺	m/z 213.073	Corresponding to the ³⁷ Cl isotopologue.
M ⁺ : (M+2) ⁺ Ratio	~3 : 1	Reflects the natural isotopic abundance of ³⁵ Cl to ³⁷ Cl.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

- **Sample Preparation:** Dissolve approximately 1 mg of the synthesized compound in 1 mL of HPLC-grade methanol.
- **Instrumentation:** Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
- **Ionization Mode:** Positive ion mode is chosen as the amide nitrogen can be readily protonated to form [M+H]⁺.
- **Infusion:** Directly infuse the sample solution into the ESI source at a flow rate of 5 µL/min.
- **Data Acquisition:** Acquire data over a mass range of m/z 50-500. The high resolution of the TOF analyzer allows for accurate mass measurement to four decimal places, enabling confirmation of the elemental composition.
- **Validation:** The observation of ions at m/z ~212.084 ([M+H]⁺ for ³⁵Cl) and ~214.081 ([M+H]⁺ for ³⁷Cl) in a roughly 3:1 ratio provides high confidence in the assigned molecular formula.

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} graphdot Caption: Predicted key fragmentation pathways in MS.

Infrared Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: While MS gives the overall formula, Infrared (IR) spectroscopy provides rapid, non-destructive confirmation of the specific functional groups present.[8] For this molecule, we are specifically looking for evidence of the secondary amide and the aromatic ring. The presence and position of the amide bands are particularly diagnostic.

Expected Data

Based on the structure of a secondary amide, we anticipate several characteristic absorption bands.[9]

Functional Group	Vibration Type	Expected Wavenumber (cm ⁻¹)	Rationale
Amide N-H	Stretch	3350 - 3180	Hydrogen bonding in the solid state lowers the frequency of the N-H stretch.[9]
Aromatic C-H	Stretch	3100 - 3000	Characteristic of sp ² C-H bonds in the benzene ring.
Aliphatic C-H	Stretch	2970 - 2850	From the isopropyl and chloromethyl groups.
Amide C=O (Amide I)	Stretch	~1640	The Amide I band is a strong, reliable indicator of the carbonyl group in a secondary amide.[9]
Amide N-H Bend (Amide II)	Bend/Stretch Coupling	~1550	This band results from the coupling of the N-H in-plane bend and C-N stretch, characteristic of secondary amides.[9]
Aromatic C=C	Stretch	1600, 1475	Skeletal vibrations of the benzene ring.
C-Cl	Stretch	800 - 600	Typically a weaker absorption in the fingerprint region.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

- **Sample Preparation:** Place a small amount (a few milligrams) of the dry, solid sample directly onto the ATR crystal (e.g., diamond or germanium).
- **Instrumentation:** Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- **Background Scan:** Perform a background scan with a clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.
- **Sample Scan:** Lower the ATR anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum.
- **Data Acquisition:** Co-add 16 or 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
- **Validation:** The presence of strong bands around 3300 cm⁻¹, 1640 cm⁻¹, and 1550 cm⁻¹ provides compelling evidence for the secondary amide functional group, corroborating the MS data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Expertise & Experience: NMR spectroscopy is the most powerful technique for the de novo structure elucidation of organic molecules.[3][10] It provides detailed information about the chemical environment, number, and connectivity of atoms.[5] By using a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments, we can assemble the molecular structure piece by piece.[11]

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Caption: 4-(Chloromethyl)-N-isopropylbenzamide with atom numbering.
```

Expected ¹H and ¹³C NMR Data

Atom #	Type	¹ H Shift (ppm)	¹ H Multiplicity	¹ H Integration	¹³ C Shift (ppm)	Rationale
1	NH	~8.2	d	1H	N/A	Amide proton, coupling to the isopropyl CH (H-2). Often broad.
2	CH	~4.2	dsept	1H	~42	Methine proton, split by 6 methyl protons (septet) and 1 NH proton (doublet).
3, 3'	CH ₃	~1.2	d	6H	~22	Two equivalent methyl groups, split by the methine proton (H-2).
5, 9	Ar-CH	~7.8	d	2H	~128	Aromatic protons ortho to the carbonyl group.
6, 8	Ar-CH	~7.4	d	2H	~127	Aromatic protons

						ortho to the chloromethyl group.
7	Ar-C	N/A	N/A	N/A	~142	Quaternary carbon attached to the chloromethyl group.
4	Ar-C	N/A	N/A	N/A	~135	Quaternary carbon attached to the carbonyl group.
10	CH ₂	~4.6	s	2H	~45	Methylene protons adjacent to an electronegative Cl and an aromatic ring. Appears as a singlet.
11	C=O	N/A	N/A	N/A	~166	Amide carbonyl carbon.

Experimental Protocol: NMR Analysis

- Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

- Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
- ^1H NMR: Acquire a standard 1D proton spectrum. The clear separation of signals for the isopropyl group (doublet and septet), the para-substituted aromatic ring (two doublets), and the chloromethyl group (singlet) will provide the primary evidence for the main structural fragments.
- ^{13}C NMR (with DEPT-135): Acquire a proton-decoupled ^{13}C spectrum. A DEPT-135 experiment is run concurrently to differentiate between CH/CH_3 (positive signals) and CH_2 (negative signals) carbons, which is crucial for assigning the chloromethyl and isopropyl carbons.
- 2D COSY (Correlation Spectroscopy): This experiment reveals proton-proton (^1H - ^1H) couplings. The key expected correlation is between the NH proton (H-1) and the isopropyl methine (H-2), and between H-2 and the isopropyl methyls (H-3/3'), confirming the N-isopropyl fragment.
- 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to. It is used to unambiguously assign the chemical shifts of each carbon atom based on the already assigned proton spectrum. For example, the singlet at ~ 4.6 ppm will correlate to the carbon signal at ~ 45 ppm, confirming the $-\text{CH}_2\text{Cl}$ group.

Chromatographic Analysis: Purity Assessment

Expertise & Experience: Structure elucidation is meaningless if the sample is impure. High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile small molecules.^[12] A high-purity result from HPLC validates that the spectroscopic data obtained corresponds to the main component and not a mixture. For some benzamides, Gas Chromatography (GC) can also be a viable alternative, particularly if derivatization is employed to increase volatility.^{[13][14]}

Experimental Protocol: Reversed-Phase HPLC

- Sample Preparation: Prepare a stock solution of the compound in acetonitrile at 1 mg/mL. Dilute to a working concentration of ~ 0.1 mg/mL with the mobile phase.

- Instrumentation: An HPLC system with a UV detector, autosampler, and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μ m particle size).
- Mobile Phase: An isocratic mixture of Acetonitrile:Water (60:40 v/v). The use of acetonitrile is common due to its low UV cutoff and good solubilizing properties.^[15]
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at 235 nm, a wavelength where the benzamide chromophore exhibits strong absorbance.
- Analysis: Inject 10 μ L of the sample. A pure sample should yield a single, sharp, symmetrical peak. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
- Validation: System suitability is confirmed by ensuring high plate count (>2000) and low tailing factor (<1.5) for the main analyte peak. A purity result of >99% confirms the integrity of the sample used for spectroscopic analysis.

Conclusion: A Unified Structural Verdict

The collective evidence from this multi-technique workflow provides an unambiguous confirmation of the compound's identity as **4-(Chloromethyl)-N-isopropylbenzamide**.

- Mass Spectrometry confirmed the correct molecular formula (C₁₁H₁₄ClNO) via accurate mass measurement and the characteristic 3:1 isotopic signature of chlorine.
- Infrared Spectroscopy verified the presence of the key secondary amide functional group (N-H and C=O stretches) and the aromatic ring.
- NMR Spectroscopy provided the definitive structural map, establishing the connectivity of the N-isopropyl group, the para-substitution pattern of the aromatic ring, and the location of the chloromethyl group.
- HPLC Analysis demonstrated the high purity (>99%) of the sample, ensuring that the spectroscopic data accurately represents the target molecule.

This self-validating system of analysis, where the results of each technique corroborate the others, represents a robust and trustworthy protocol for the structural elucidation of novel small molecules in a drug discovery and development setting.

Safety & Handling

4-(Chloromethyl)-N-isopropylbenzamide, like other benzyl chloride derivatives, should be handled with care as it is a potential lachrymator and irritant.[16][17] All handling should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves, is mandatory.[16] In case of skin or eye contact, rinse immediately and thoroughly with water.[16][17]

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